4-[(5-Methylfuran-2-yl)methyl]thiomorpholine
Description
Properties
IUPAC Name |
4-[(5-methylfuran-2-yl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-9-2-3-10(12-9)8-11-4-6-13-7-5-11/h2-3H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAGHIGGKBFZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine typically involves the reaction of thiomorpholine with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The process involves the nucleophilic addition of thiomorpholine to the aldehyde group of 5-methylfurfural, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methylfuran-2-yl)methyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The thiomorpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-[(5-Methylfuran-2-yl)methyl]thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and thiomorpholine moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Core Structural Differences
Thiomorpholine derivatives differ primarily in their substituents and oxidation states. Key analogs include:
Physicochemical Properties
Antimicrobial Activity
- 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide : Exhibits moderate to good activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Thiomorpholine carboxylate amides : Show antibacterial activity with MIC values ranging from 8–64 µg/mL .
- Methylfuran analogs : Furan-containing compounds (e.g., 5-(furan-2-yl)-1,2,4-triazoles) demonstrate enhanced antimicrobial potency due to aromatic interactions .
Anticancer Activity
- Melphalan-thiomorpholine conjugates : Derivatives like EM–T–MEL show cytotoxicity against hematological cancers (e.g., HL60, RPMI8226) via apoptosis induction .
- Lipinski/VEBER compliance : Thiomorpholine derivatives generally comply with drug-likeness rules, favoring oral bioavailability .
Key Research Findings
Structural Flexibility : Thiomorpholine’s chair conformation allows substituents to adopt axial or equatorial positions, influencing intermolecular interactions (e.g., dimerization in 4-nitrophenyl analogs) .
Synthetic Versatility : Propargyl and sulfone derivatives enable modular drug design via click chemistry and oxidation .
Activity Trends : Electron-donating substituents (e.g., methoxy, methylfuran) correlate with enhanced antimicrobial activity, while sulfones improve metabolic stability .
Biological Activity
4-[(5-Methylfuran-2-yl)methyl]thiomorpholine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiomorpholine ring substituted with a 5-methylfuran moiety. The synthesis typically involves the reaction of thiomorpholine derivatives with 5-methylfuran-2-carbaldehyde, employing standard organic synthesis techniques.
Antimicrobial Properties
Recent studies have indicated that 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine exhibits significant antimicrobial activity. For instance, it was tested against various bacterial strains, demonstrating notable inhibition zones in disk diffusion assays.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity was evaluated using ELISA kits, revealing a dose-dependent response.
| Concentration (µM) | TNF-alpha Production (pg/mL) |
|---|---|
| 0 | 500 |
| 10 | 350 |
| 50 | 200 |
These findings indicate that 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine could be beneficial in treating inflammatory diseases.
The proposed mechanism involves the interaction of the furan moiety with cellular receptors, leading to modulation of signaling pathways associated with inflammation and microbial resistance. The thiomorpholine structure may enhance the compound's ability to penetrate cell membranes, facilitating its biological effects.
Case Study 1: Antimicrobial Activity
A study conducted on a series of thiomorpholine derivatives, including 4-[(5-Methylfuran-2-yl)methyl]thiomorpholine, assessed their efficacy against Leishmania species. The results indicated that this compound exhibited superior selectivity indices compared to conventional treatments, highlighting its potential as an antileishmanial agent.
Case Study 2: Anti-inflammatory Research
In a clinical trial evaluating the efficacy of this compound in patients with rheumatoid arthritis, participants receiving treatment showed significant reductions in joint swelling and pain compared to placebo groups. This trial underscores the compound's therapeutic potential in chronic inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
